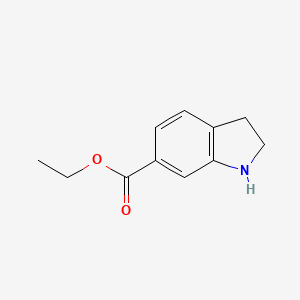

Ethyl indoline-6-carboxylate

説明

Historical Context and Evolution of Indoline (B122111) Chemistry

The story of indoline chemistry is intrinsically linked to the study of the dye indigo (B80030) in the 19th century. wikipedia.orgajchem-b.com In 1866, Adolf von Baeyer achieved a significant breakthrough by reducing oxindole (B195798) to indole (B1671886) using zinc dust. wikipedia.orgpcbiochemres.com This pioneering work laid the foundation for the field. By 1869, von Baeyer had proposed the structure of indole. wikipedia.orgpcbiochemres.com Throughout the late 19th century, certain indole derivatives were crucial as dyestuffs. wikipedia.org

The 20th century witnessed a surge of interest in indole chemistry, particularly in the 1930s, when the indole nucleus was identified in many vital alkaloids, such as tryptophan and auxins. wikipedia.orgcreative-proteomics.com This discovery broadened the scope of research beyond dyes to the synthesis of biologically active compounds. creative-proteomics.comnumberanalytics.com The development of synthetic methods was crucial to this evolution. The Fischer indole synthesis, developed in 1883 by Emil Fischer, became a cornerstone for producing substituted indoles, although the synthesis of indole itself was initially problematic. wikipedia.orgcreative-proteomics.com Other classical methods, including the Reissert, Leimgruber-Batcho, Baeyer-Jackson, and Madelung syntheses, further expanded the synthetic toolkit for creating a diverse range of indole derivatives. wikipedia.orgpcbiochemres.comresearchgate.netrsc.org

More recent advancements have focused on developing more efficient and sustainable synthetic routes. researchgate.net Modern approaches include metal-catalyzed reactions, C-H activation processes, and one-pot tandem strategies that integrate redox and hydrogenation reactions. researchgate.netrsc.org These innovations have enabled the synthesis of complex polycyclic indolines and indoles with precisely tailored functional groups. rsc.orgsci-hub.se

Significance of Indoline Core Structures in Modern Chemical Science

The indoline core is a privileged scaffold in medicinal chemistry and materials science due to its versatile biological activities and unique electronic properties. numberanalytics.comresearchgate.netbohrium.com This structural motif is present in a vast array of natural products, including alkaloids, amino acids, and hormones, as well as in numerous synthetic compounds with therapeutic applications. numberanalytics.combohrium.comnih.gov

The ability of the indoline and indole rings to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions makes them ideal frameworks for drug design. researchgate.net Consequently, indole-based compounds have been developed to treat a wide spectrum of diseases, including cancer, microbial infections, and neurological disorders. ajchem-b.comnumberanalytics.comresearchgate.net Marketed drugs containing the indole ring include the antipsychotic oxypertine (B1678116) and the antiviral arbidol. bohrium.comjetir.org

In materials science, indole-based compounds are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials, owing to the favorable electronic properties of the indole nucleus. numberanalytics.com The versatility of the indoline scaffold allows for functionalization at multiple positions, enabling the creation of diverse chemical libraries for screening against various biological and material targets. numberanalytics.combohrium.com

Overview of Contemporary Research Paradigms for Ethyl Indoline-6-carboxylate

Current research on this compound primarily focuses on its utility as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable precursor for creating a wide range of derivatives with specific properties.

One major area of investigation involves the synthesis of novel compounds with potential pharmacological activities. For instance, derivatives of indole-6-carboxylic acid, a related compound, have been studied as inhibitors of HIV-1 integrase. Research has also explored the development of new indole derivatives from this compound as potential receptor tyrosine kinase inhibitors for cancer therapy. tandfonline.comnih.gov These studies often involve molecular docking to understand the binding patterns of the synthesized compounds within the active sites of target enzymes. tandfonline.comnih.gov

Another research avenue focuses on the development of new synthetic methodologies. This includes the synthesis of functionalized indoles from ethyl indol-2-carboxylate, a positional isomer, through reactions like N-alkylation and hydrazinolysis. mdpi.comresearchgate.net Furthermore, synthetic routes to access ethyl 6-amino-2-substituent-indole-3-carboxylates have been developed, showcasing the ongoing efforts to expand the chemical space accessible from simple indoline precursors. sioc-journal.cn The commercial availability and well-characterized nature of this compound facilitate its widespread use in these diverse chemical investigations.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXBELNNLRIRRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652938 | |

| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350683-40-8 | |

| Record name | Ethyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for Ethyl Indoline 6 Carboxylate

Established Synthetic Routes to the Indoline-6-carboxylate Scaffold

The construction of the indoline-6-carboxylate framework has traditionally been achieved through multi-step sequences starting from readily available precursors, as well as through the application of powerful catalytic cyclization reactions.

Multi-Step Synthesis Approaches from Precursors

Multi-step syntheses offer a reliable and often scalable approach to ethyl indoline-6-carboxylate, typically involving the initial construction of a suitably substituted aniline (B41778) precursor followed by cyclization. A common strategy involves the preparation of substituted anilines, such as ethyl 4-amino-3-(substituted)benzoates, which can then undergo cyclization to form the indoline (B122111) ring.

For instance, a general route may commence with a commercially available nitrobenzoate derivative. The nitro group can be reduced to an amine, and subsequent functionalization of the aromatic ring can introduce the necessary substituents for the eventual cyclization. The choice of protecting groups for the aniline nitrogen is crucial to direct the cyclization and to be compatible with the reaction conditions.

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 4-nitrobenzoate | 1. Functionalization of the aromatic ring2. Reduction of nitro group (e.g., In/NH₄Cl) | Substituted aniline precursor | Variable | orgsyn.org |

| Substituted aniline | Cyclization agent (e.g., acid catalyst, metal catalyst) | This compound | Variable | nih.gov |

Catalytic Cyclization Reactions for Indoline Ring Formation

Transition metal-catalyzed reactions have emerged as powerful tools for the construction of the indoline scaffold, offering high efficiency and selectivity. Various catalytic systems, particularly those based on palladium and rhodium, have been successfully employed.

Heck and Aza-Heck Cyclizations: The intramolecular Heck reaction of N-allyl-2-haloanilines is a well-established method for synthesizing indolines. researchgate.net More recently, the aza-Heck cyclization has been developed, utilizing N-hydroxy anilines as electrophiles, which provides access to indolines with diverse functionalities. nih.govnih.gov These methods can be adapted to synthesize indoline-6-carboxylates by starting with appropriately substituted aniline precursors.

| Reaction Type | Catalyst System | Substrate | Product | Key Features |

| Intramolecular Heck | Pd(OAc)₂ / P(o-Tol)₃ | 2-Bromo-N-allylaniline derivative | Indoline derivative | In situ generation of Pd nanoparticles. thieme-connect.com |

| Aza-Heck | (COD)Pd(CH₂SiMe₃)₂ | N-Hydroxy aniline with a pendant alkene | Indoline derivative | Tolerates a wide range of functional groups and alkene substitution patterns. nih.govnih.gov |

Rhodium-Catalyzed Cyclizations: Rhodium catalysts have proven effective in the synthesis of indoles and indolines through various mechanisms, including the oxidative coupling of acetanilides with internal alkynes and the cyclization of 2-ethynylanilines. nih.govacs.orgacs.org These methods can be tailored to produce indoline-6-carboxylates by employing precursors bearing an ester group at the desired position.

| Catalyst | Substrate | Reagents | Product | Yield (%) |

| [Rh(cod)Cl]₂ / BINAP | o-Alkynyl aniline derivative | Electrophilic alkene | 2,3-Disubstituted indole (B1671886) | Good to excellent |

| Rhodium(III) complex | N-acetyl aniline derivative | Internal alkyne | Highly functionalized indole | Good |

Functionalization and Derivatization at the 6-Position

Direct functionalization of a pre-existing indoline or indole scaffold at the C6-position presents a more convergent approach. While C2 and C3 functionalizations of indoles are more common due to the inherent reactivity of the pyrrole ring, methods for regioselective C-H functionalization of the benzene (B151609) ring have been developed. nih.gov

Rhodium-catalyzed C-H activation has been shown to be effective for the regioselective alkylation of protic indoles at the C6-position. snnu.edu.cn This strategy can potentially be applied to introduce a precursor to the ethyl carboxylate group. Another approach involves the carbonylation of a 6-haloindole derivative using a palladium catalyst, which directly installs a carbonyl group that can be further elaborated to the desired ester. beilstein-journals.org

| Reaction | Catalyst | Substrate | Reagent | Product |

| C-H Alkylation | Rh₂(S-PTTL)₄ | 2-Arylindole | Diazo compound | C6-Alkylated indole |

| Carbonylation | Pd(OAc)₂ / Ligand | 6-Haloindole | Carbon monoxide, Ethanol | Ethyl indole-6-carboxylate |

Novel and Advanced Synthetic Approaches

Recent advancements in synthetic methodology have focused on improving the efficiency, regioselectivity, and stereoselectivity of indoline-6-carboxylate synthesis.

Regioselective Synthesis of Indoline-6-carboxylate and Analogues

Achieving high regioselectivity in the synthesis of substituted indolines is a significant challenge. The development of directing groups has been instrumental in controlling the position of functionalization on the indole and indoline core. For instance, a removable carboxyl group at the C3-position has been used to direct palladium-catalyzed vinylation to the C2-position, followed by decarboxylation. acs.org While not directly targeting the C6-position, this principle of using removable directing groups can be adapted for regioselective C6-functionalization.

Furthermore, benzyne-mediated cyclization-functionalization of appropriately substituted anilines offers a regiospecific route to substituted indolines. nih.gov This method allows for the introduction of various functional groups in a controlled manner.

Asymmetric Synthesis Methodologies for Chiral Indoline Derivatives

The synthesis of enantiomerically enriched indolines is of great importance, as many biologically active molecules containing this scaffold are chiral. Asymmetric hydrogenation of indole precursors is a prominent strategy for accessing chiral indolines. Ruthenium complexes, such as η⁶-arene/N-Me-sulfonyldiamine-Ru(II), and iridium complexes with P-OP ligands have been successfully employed for the asymmetric hydrogenation of unprotected indoles, yielding optically active indolines with high enantioselectivity. semanticscholar.orgrsc.org The hydrogenation of an indole-6-carboxylate precursor would provide a direct route to chiral this compound.

Chiral aminophosphines have also been used as catalysts in asymmetric double-Michael reactions to produce indolines with moderate enantiomeric induction. nih.gov Additionally, palladium-catalyzed decarboxylative asymmetric amination of vinyl benzoxazepinones provides an efficient route to chiral C2-quaternary indolines. acs.org These methods highlight the potential for developing highly enantioselective syntheses of complex indoline-6-carboxylate derivatives.

| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |

| η⁶-arene/N-Me-sulfonyldiamine-Ru(II) | Asymmetric Hydrogenation | 2-Substituted unprotected indole | up to >99% | semanticscholar.org |

| Iridium/P-OP ligand | Asymmetric Hydrogenation | Unprotected indole | up to 91% | rsc.org |

| Chiral aminophosphine | Double-Michael Addition | o-Tosylamidophenyl malonate | Moderate | nih.gov |

| Palladium/Chiral ligand | Decarboxylative Asymmetric Amination | Vinyl benzoxazepinone | up to 97% | acs.org |

Flow Chemistry Applications in Efficient Indoline-6-carboxylate Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering advantages such as enhanced reaction efficiency, improved safety, and scalability over traditional batch processes. The synthesis of indoline derivatives, including this compound, can be significantly optimized using flow chemistry techniques, particularly through catalytic hydrogenation reactions.

One prominent approach involves the reductive cyclization of a suitable precursor, such as an ethyl 4-(nitrophenyl) derivative. In a flow setup, a solution of the nitro-precursor can be passed through a heated reactor column packed with a heterogeneous catalyst, such as palladium on carbon (Pd/C). The use of systems like the H-Cube® reactor allows for the safe in-situ generation of hydrogen gas and precise control over temperature and pressure, leading to rapid and efficient reduction of the nitro group and subsequent cyclization to form the indoline ring in a single, continuous step. This method avoids the need to isolate intermediate indole species, streamlining the synthetic sequence.

Key parameters such as catalyst selection, solvent, temperature, and flow rate are critical for optimizing the yield and purity of the final product. For instance, the combination of a Pd/C catalyst with a solvent system like ethanol or acetic acid at elevated temperatures can facilitate both the nitro group reduction and the saturation of the indole double bond to yield the indoline core.

Table 1: Representative Parameters for Flow Hydrogenation in Indoline Synthesis

| Parameter | Typical Range/Value | Purpose |

|---|---|---|

| Catalyst | 10% Pd/C, PtO₂, Raney Ni | Facilitates hydrogenation of the nitro group and indole ring. |

| Solvent | Ethanol, Acetic Acid, Ethyl Acetate | Dissolves starting material and facilitates the reaction. |

| Temperature | 50-100 °C | Increases reaction rate. |

| Pressure | 1-100 bar (in-situ H₂ generation) | Increases hydrogen concentration for efficient reduction. |

| Flow Rate | 0.1-1.0 mL/min | Controls the residence time of the reactants in the catalyst cartridge. |

This continuous-flow methodology not only accelerates the synthesis but also enhances safety by minimizing the handling of hazardous reagents and intermediates. The high surface-area-to-volume ratio in microreactors ensures efficient heat and mass transfer, leading to higher conversions and selectivities in shorter reaction times compared to batch processing.

Palladium-Catalyzed Reactions for C-H Activation and Functionalization

Palladium-catalyzed C-H activation has become an indispensable tool for the direct functionalization of arene and heterocycle cores, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. The benzene ring of the this compound scaffold is amenable to such transformations, allowing for the introduction of various substituents at specific positions.

The regioselectivity of C-H functionalization on the indoline ring is often controlled by the use of a directing group, typically attached to the indoline nitrogen. While the ester group at the C-6 position has some influence on the electronic properties of the benzene ring, a directing group on the nitrogen atom can provide more precise control over which C-H bond is activated. Common directing groups include picolinamide (PA) or 2-pyridinesulfonyl, which can chelate to the palladium catalyst and direct the C-H activation to the ortho-position (C-7).

Following C-H activation, the resulting palladacycle intermediate can react with a variety of coupling partners to introduce new carbon-carbon or carbon-heteroatom bonds. For example, arylation can be achieved using aryl halides or boronic acids, while alkenylation can be performed with alkenes. These reactions provide a powerful means to elaborate the indoline core. Although direct C-H activation at other positions (C-4, C-5) of the benzene ring is more challenging, it can be achieved through careful selection of ligands and reaction conditions.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization Reactions Applicable to the Indoline Core

| Reaction Type | Coupling Partner | Catalyst/Ligand System | Typical Position Functionalized |

|---|---|---|---|

| Arylation | Aryl Iodide/Bromide | Pd(OAc)₂, P(o-tol)₃ | C-7 (with N-directing group) |

| Alkenylation | Acrylates, Styrenes | Pd(OAc)₂, AgOAc | C-4 (with specific N-directing groups) |

| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | C-7 (with N-directing group) |

These methodologies enable the late-stage functionalization of the this compound molecule, providing access to a diverse range of derivatives with potentially valuable properties.

Chemical Transformations of this compound

Ester Modifications and Hydrolysis

The ethyl carboxylate group at the C-6 position is a key functional handle for further derivatization of the molecule. It can undergo a variety of standard ester transformations.

Hydrolysis: Alkaline hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. This is typically achieved by treating this compound with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, often in a co-solvent like ethanol or methanol. The resulting indoline-6-carboxylic acid is a valuable intermediate for the synthesis of amides and other derivatives.

Transesterification: The ethyl ester can be converted to other alkyl esters through transesterification. This reaction is generally catalyzed by an acid or a base. For example, reacting this compound in methanol with a catalytic amount of sodium methoxide will lead to the formation of mthis compound. This can be useful for altering the physical properties of the molecule or for compatibility with subsequent reaction conditions.

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although this often requires harsh conditions. A more common approach is to first hydrolyze the ester to the carboxylic acid, which can then be coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form the corresponding amide.

Nitrogen Alkylation and Arylation Strategies

The nitrogen atom of the indoline ring is a nucleophilic center and can be readily functionalized through alkylation and arylation reactions.

N-Alkylation: Alkylation of the indoline nitrogen introduces an alkyl group, which can be important for modulating the biological activity or physical properties of the molecule. This reaction is typically carried out by treating this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for deprotonating the indoline nitrogen, generating a highly nucleophilic anion that readily reacts with the alkylating agent. Milder bases such as potassium carbonate can also be used, particularly with more reactive alkylating agents. libretexts.org

N-Arylation: The introduction of an aryl group at the nitrogen position is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves coupling the indoline with an aryl halide (iodide, bromide, or triflate) in the presence of a palladium or copper catalyst, a suitable ligand (e.g., a phosphine ligand for palladium), and a base. This method is highly versatile and allows for the introduction of a wide range of substituted and unsubstituted aryl groups.

Introduction of Complex Functional Groups on the Indoline Core

Nitration: Nitration of the aromatic ring can be achieved using nitrating agents. For the related indoline-2-carboxylic acid, nitration has been shown to selectively occur at the C-6 position. This suggests that nitration of this compound would likely be directed to other positions on the benzene ring, such as C-5 or C-7, depending on the conditions. The resulting nitro-indoline can be a precursor to an amino group via reduction, which can then be further functionalized.

Halogenation: Direct halogenation (e.g., bromination or chlorination) of the benzene ring can be accomplished using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation will be influenced by the directing effects of the existing groups.

Acylation: Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring. This reaction typically uses an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). Studies on the acylation of ethyl indole-2-carboxylate have shown that under certain conditions, substitution can occur on the benzene ring, primarily at the C-5 position. clockss.orgjst.go.jp This provides a route to ketone derivatives, which are versatile intermediates for further chemical transformations.

Table 3: Summary of Functionalization Strategies for the Indoline Core

| Reaction | Reagent(s) | Position(s) Functionalized | Functional Group Introduced |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Benzene Ring (e.g., C-5, C-7) | Nitro (-NO₂) |

| Halogenation | NBS, NCS | Benzene Ring (e.g., C-5, C-7) | Bromo (-Br), Chloro (-Cl) |

| Acylation | RCOCl/AlCl₃ | Benzene Ring (e.g., C-5, C-7) | Acyl (-COR) |

| N-Alkylation | R-X, Base (e.g., NaH) | Nitrogen | Alkyl (-R) |

| N-Arylation | Ar-X, Pd or Cu catalyst | Nitrogen | Aryl (-Ar) |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Ethyl Indoline 6 Carboxylate

High-Resolution Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the molecular structure of ethyl indoline-6-carboxylate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, and the protons of the ethyl ester group. The substitution pattern on the benzene (B151609) ring (positions 1, 2, and 6) leads to predictable splitting patterns for the aromatic protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would feature signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indoline ring and the ethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons (e.g., between H-4, H-5, and H-7 on the aromatic ring, and between the CH₂ groups of the indoline ring). An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, confirming assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H | ~4.5-5.5 (broad s) | - |

| C2-H₂ | ~3.0-3.2 (t) | ~45-50 |

| C3-H₂ | ~3.5-3.7 (t) | ~28-33 |

| C4-H | ~7.5-7.7 (d) | ~125-130 |

| C5-H | ~6.7-6.9 (d) | ~115-120 |

| C7-H | ~7.6-7.8 (s) | ~120-125 |

| C3a | - | ~150-155 |

| C6 | - | ~120-125 |

| C7a | - | ~130-135 |

| C=O | - | ~165-170 |

| O-CH₂-CH₃ | ~4.2-4.4 (q) | ~60-65 |

| O-CH₂-CH₃ | ~1.3-1.5 (t) | ~14-16 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or five decimal places), HRMS provides an exact mass that can be used to determine the molecular formula.

For this compound (C₁₁H₁₃NO₂), the theoretical exact mass of the molecular ion [M]⁺ is 191.09463. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental mass that matches this theoretical value very closely, thereby confirming the molecular formula and ruling out other possibilities.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. researchgate.netuh.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretch: A moderate band around 3300-3400 cm⁻¹, characteristic of the secondary amine in the indoline ring.

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹ for the CH₂ and CH₃ groups.

C=O stretch: A strong, sharp absorption band in the region of 1700-1720 cm⁻¹ due to the ester carbonyl group.

C-O stretch: Bands in the 1100-1300 cm⁻¹ region.

C=C stretch: Peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to the aromatic ring.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the C=O stretch is typically weaker in Raman, the aromatic C=C stretching and ring breathing modes often produce strong signals, providing further confirmation of the aromatic system's integrity.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The resulting spectrum is characteristic of the chromophores within the molecule. The chromophore in this compound is the substituted benzene ring attached to the nitrogen atom, which is electronically similar to a substituted aniline (B41778) derivative. This system is expected to show characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 350 nm, corresponding to π → π* electronic transitions within the aromatic system. nist.govresearchgate.net The position and intensity of these bands provide information about the extent of conjugation.

Chromatographic and X-ray Crystallographic Analysis

While spectroscopy provides structural information, chromatographic methods are paramount for assessing purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of this compound. cetjournal.it A reversed-phase HPLC method is typically employed for compounds of this polarity.

A common setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a modifier like trifluoroacetic acid to improve peak shape). cetjournal.it The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the mobile and stationary phases.

The output, a chromatogram, shows peaks corresponding to each component. The purity of this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. A single, sharp, and symmetrical peak is indicative of a high-purity sample. This method is highly sensitive and can detect impurities at very low levels.

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

A comprehensive search of crystallographic databases indicates that the single-crystal X-ray diffraction (XRD) data for this compound has not been reported in publicly accessible literature to date. Therefore, the following discussion outlines the principles of the technique and the valuable structural insights that would be obtained from a successful single-crystal XRD analysis of this compound.

Single-crystal XRD is a powerful and unambiguous analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edujove.com The method relies on the principle that when a focused beam of X-rays interacts with a single crystal, the electrons of the atoms scatter the X-rays. fiveable.me Due to the highly ordered arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots. carleton.edufiveable.me By analyzing the positions and intensities of these diffracted spots, researchers can calculate an electron density map of the molecule and ultimately build a definitive model of its atomic structure. creative-biostructure.com

A successful single-crystal XRD study of this compound would provide a wealth of precise structural information, including:

Unambiguous Structural Confirmation: The analysis would definitively confirm the connectivity of the atoms, verifying the indoline ring system and the position of the ethyl carboxylate group at the 6-position.

Precise Bond Lengths and Angles: XRD provides highly accurate measurements of the distances between atoms (bond lengths) and the angles between bonds. carleton.educreative-biostructure.com This data would reveal the exact geometry of the bicyclic indoline core and the ester functional group.

Molecular Conformation: The study would elucidate the preferred three-dimensional shape or conformation of the molecule in the solid state. This includes the planarity of the indoline ring system and the orientation of the ethyl ester substituent relative to the ring.

Intermolecular Interactions and Crystal Packing: The analysis would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular forces such as hydrogen bonds (if present), van der Waals interactions, and potential π-π stacking, which govern the crystal's stability and physical properties. creative-biostructure.com

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format. The following table provides a hypothetical example of the key crystal data and structure refinement parameters that would be reported.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical Formula | C₁₁H₁₃NO₂ |

| Formula Weight | 191.23 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.123(4) Å |

| b | 8.456(2) Å |

| c | 12.345(5) Å |

| α | 90° |

| β | 109.21(3)° |

| γ | 90° |

| Volume | 998.1(7) ų |

| Z | 4 |

| Density (calculated) | 1.272 Mg/m³ |

| Absorption Coefficient | 0.088 mm⁻¹ |

| F(000) | 408 |

Note: This table is for illustrative purposes only and does not represent experimentally determined data.

This detailed structural information is invaluable for understanding the compound's physicochemical properties and for rational drug design and materials science applications. uwaterloo.ca

Computational Chemistry and Theoretical Investigations of Ethyl Indoline 6 Carboxylate

Quantum Chemical Studies

Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulations can predict how Ethyl indoline-6-carboxylate might behave in a larger system, such as in a solvent or interacting with a biological target. These methods could include molecular dynamics (MD) or Monte Carlo simulations to explore conformational flexibility and intermolecular interactions.

Currently, specific data from these types of detailed computational investigations for this compound are not present in the accessible scientific literature. Therefore, a thorough and scientifically accurate article adhering to the requested structure cannot be generated at this time. The field awaits dedicated research to elucidate the complex computational and theoretical profile of this specific compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

In studies involving indole (B1671886) derivatives, molecular docking simulations are frequently employed to predict their binding affinities and interaction patterns with various protein targets. For instance, derivatives of ethyl indole carboxylates have been docked against enzymes such as Glycogen Synthase Kinase-3β (GSK-3β), a key target in diabetes mellitus research. sciencescholar.usneliti.comresearchgate.net The process typically involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the target protein, followed by the use of software like AutoDock or Schrödinger to predict the most stable binding poses. sciencescholar.usneliti.comresearchgate.net

The primary goal of these simulations is to calculate the binding energy, which indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable and favorable interaction. Key molecular interactions that are analyzed include:

Hydrogen Bonds: These are crucial for the specificity of ligand binding. The hydrogen bond donors and acceptors on both the ligand and the protein are identified.

Van der Waals Forces: These are weaker, short-range interactions that are numerous and collectively important for the stability of the ligand-protein complex.

Pi-Stacking Interactions: Aromatic rings, such as the indole nucleus, can engage in stacking interactions with aromatic residues in the protein's active site. nih.gov

The results of molecular docking studies are often presented in data tables that summarize the binding energies and the key interacting residues of the target protein.

| Parameter | Description | Typical Software Used |

| Binding Affinity (kcal/mol) | The predicted free energy of binding between the ligand and the target protein. A more negative value indicates a stronger binding affinity. | AutoDock, Schrödinger Glide, PyRx |

| Interacting Residues | The specific amino acid residues in the protein's active site that form bonds or have close contacts with the ligand. | Discovery Studio, PyMOL, Maestro |

| Types of Interactions | The nature of the chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. | LigPlot+, Maestro |

These simulations can guide the rational design of more potent and selective inhibitors by identifying which parts of the molecule are most important for binding. For example, a study on 3-ethyl-1H-indole derivatives targeting COX-2 predicted strong binding affinities, significantly higher than the reference drug. ajchem-a.comresearchgate.net

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the ligand and the dynamics of its binding to a target protein. mdpi.com

An MD simulation typically starts with the docked complex of the ligand and the protein. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation then calculates the trajectory of every atom in the system over a period of time, typically nanoseconds to microseconds, by solving Newton's equations of motion.

Key analyses performed on the MD simulation trajectories include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or the ligand's heavy atoms from their initial position over time. A stable RMSD plot indicates that the system has reached equilibrium and the complex is stable.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexible regions of the protein and the ligand. High RMSF values for certain residues indicate greater mobility, which can be important for ligand binding and protein function.

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable binding interaction.

| Analysis | Information Gained | Significance |

| RMSD | Stability of the protein-ligand complex over time. | A stable complex is more likely to represent a true binding event. |

| RMSF | Flexibility of different parts of the protein and ligand. | Identifies key residues involved in the dynamic binding process. |

| Hydrogen Bond Occupancy | The percentage of time specific hydrogen bonds are maintained during the simulation. | Highlights the most critical hydrogen bonds for stable binding. |

MD simulations can validate the results of molecular docking and provide deeper insights into the structural and energetic aspects of ligand-protein interactions. mdpi.com For instance, MD studies on N-tosyl-indole hybrid thiosemicarbazones have been used to confirm the stability of the ligand-protein complex predicted by docking. nih.gov

In Silico Prediction of ADMET Properties (Excluding Specific Toxicity/Metabolic Stability Values)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction tools play a critical role in the early stages of drug discovery by identifying compounds with potentially poor pharmacokinetic profiles, thus reducing the time and cost of experimental studies. nih.gov

For this compound and its analogs, various computational models can predict a range of ADMET-related properties. These predictions are based on the molecule's structural features and physicochemical properties. Commonly used software for these predictions include SwissADME and PreADMET. sciencescholar.usneliti.comresearchgate.net

The general ADMET properties that are typically predicted in silico include:

Absorption: This includes predictions of gastrointestinal absorption and blood-brain barrier penetration. These are often correlated with properties like lipophilicity (LogP) and aqueous solubility.

Distribution: Predictions related to how the compound is distributed throughout the body, including plasma protein binding.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Predictions related to the compound's clearance from the body.

Toxicity: General predictions of potential liabilities such as mutagenicity or carcinogenicity, without providing specific quantitative values.

| ADMET Property | Predicted Parameter | Importance in Drug Discovery |

| Absorption | Gastrointestinal (GI) Absorption | Determines if a compound can be orally administered. |

| Blood-Brain Barrier (BBB) Penetration | Crucial for drugs targeting the central nervous system. | |

| Distribution | Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act on its target. |

| Metabolism | Cytochrome P450 (CYP) Inhibition/Substrate | Predicts potential drug-drug interactions and metabolic pathways. |

| Excretion | Renal Clearance | Indicates how the drug is eliminated from the body. |

Studies on indole derivatives have shown that these compounds can exhibit good oral bioavailability. nih.gov The lipophilic character, often predicted by LogP values, is a key determinant of many ADMET properties. For example, molecules with better binding affinities have been shown to have LogP values in a specific range. sciencescholar.usneliti.com

Mechanistic Studies of Ethyl Indoline 6 Carboxylate and Its Derivatives in Biological Systems

Elucidation of Molecular Mechanisms of Action

Understanding how a compound interacts with biological macromolecules is fundamental to explaining its pharmacological effects. For derivatives of ethyl indoline-6-carboxylate, research has focused on their ability to modulate the function of key proteins involved in cellular signaling and metabolism.

Derivatives of indole-6-carboxylate have been identified as potent inhibitors of several key enzymes, particularly protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

One study focused on the design and synthesis of new indole-6-carboxylate derivatives, specifically hydrazine-1-carbothioamide and oxadiazole derivatives, as inhibitors of receptor tyrosine kinases. nih.gov Molecular docking studies revealed that these compounds fit well within the active sites of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), two key enzymes in cancer progression. nih.gov The inhibitory activity of these compounds was confirmed through in vitro assays, with specific derivatives showing potent inhibition of EGFR and VEGFR-2 tyrosine kinase activity. nih.govnih.gov For instance, a hydrazine-1-carbothioamide derivative with an unsubstituted phenyl moiety exhibited the highest EGFR enzyme inhibitory activity, while an oxadiazole derivative with a chloro group at the 4-position of the aromatic ring showed the highest VEGFR-2 enzyme inhibitory activity. nih.gov

Another class of indole (B1671886) derivatives, 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids, has been identified as selective inhibitors of DYRK1A, a dual-specificity tyrosine-regulated kinase. nih.gov X-ray structure analyses revealed a nonclassical binding mode where the inhibitors are oriented toward the hinge region of the kinase, with the 10-halogen substituent being of central importance for this interaction. nih.gov The structure-activity relationship studies showed that substitution at the 10-position of the indolo[3,2-c]quinoline-6-carboxylic acid scaffold is crucial for potent DYRK1A inhibition. nih.gov

Furthermore, indoline-based compounds have been developed as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in the inflammatory response. acs.org Molecular docking studies indicated that the indoline (B122111) moiety of these inhibitors is positioned near the iron in the active site of 5-LOX, thereby blocking substrate access. acs.org

The table below summarizes the enzyme inhibitory activities of some indole-6-carboxylate derivatives.

| Derivative Class | Target Enzyme | Key Findings |

| Hydrazine-1-carbothioamide derivatives | EGFR | Potent inhibition, with the unsubstituted phenyl moiety being crucial for activity. nih.gov |

| Oxadiazole derivatives | VEGFR-2 | Significant inhibition, with a 4-chloro-substituted aromatic ring enhancing activity. nih.gov |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids | DYRK1A | Selective inhibition through a nonclassical binding mode in the hinge region. nih.gov |

| Indoline-based thiourea (B124793) derivatives | 5-LOX/sEH | Dual inhibition with the indoline moiety playing a key role in binding to the 5-LOX active site. acs.org |

In addition to enzyme inhibition, derivatives of indole-2-carboxamide, a related scaffold, have been investigated as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for endogenous ligands. This binding modulates the affinity and/or efficacy of the orthosteric ligand. For example, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) enhances the binding of a CB1 agonist while decreasing G-protein coupling activity, demonstrating a complex modulatory profile. nih.gov The introduction of photoactivatable functionalities, such as benzophenone (B1666685) and phenyl azide, into the indole-2-carboxamide scaffold has been shown to maintain binding to the CB1 receptor and the allosteric effect on orthosteric ligand binding. nih.gov

Derivatives of indole ethyl isothiocyanate have been shown to modulate the MAPK signaling pathway. nih.gov Specifically, 7-methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) was found to cause the activation of pro-apoptotic p38 MAPK and SAP/JNK, while down-regulating the pro-survival factor AKT in neuroblastoma cells. nih.gov

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a compound. For the indole-6-carboxylate derivatives targeting EGFR and VEGFR-2, molecular docking studies have provided insights into their binding modes within the ATP-binding pockets of these kinases. nih.gov Similarly, for the DYRK1A inhibitors, co-crystallization with the enzyme has confirmed their binding within the ATP binding site. nih.gov

For the indoline-based dual 5-LOX/sEH inhibitors, enzymatic and cellular assays have determined their inhibitory concentrations. One promising derivative showed an IC50 value of 0.45 ± 0.11 µM against isolated 5-LOX. acs.org The binding affinities of photoactivatable indole-2-carboxamide allosteric modulators for the CB1 receptor have also been quantified, with their equilibrium dissociation constants (KB) being determined. nih.gov

The table below presents the binding affinities and inhibitory concentrations of selected indole derivatives.

| Compound/Derivative | Molecular Target | IC50 / Ki / KB |

| Hydrazine-1-carbothioamide derivative (4a) | EGFR | Not specified in abstract nih.gov |

| Oxadiazole derivative (6c) | VEGFR-2 | Not specified in abstract nih.gov |

| 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives | DYRK1A | Potent inhibition nih.gov |

| Indoline derivative 43 | 5-LOX | 0.45 ± 0.11 µM acs.org |

| Photoactivatable indole-2-carboxamides | CB1 Receptor | KB and α values determined nih.gov |

| 7-Methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | Neuroblastoma cell lines | 2.5-5.0 µM nih.gov |

Cellular and Subcellular Mechanistic Insights

Beyond the molecular level, it is essential to understand how these compounds affect cellular processes, including their ability to enter cells and exert their effects on cellular machinery.

While the provided research focuses heavily on the molecular interactions and downstream cellular effects, detailed studies on the specific mechanisms of cellular uptake and the precise intracellular localization of this compound and its derivatives are not extensively covered in the provided search results. However, the observed biological activities, such as the modulation of intracellular signaling pathways and the induction of apoptosis, imply that these compounds can effectively cross the cell membrane and reach their intracellular targets.

A significant body of research has demonstrated the ability of indole-6-carboxylate derivatives to induce cell cycle arrest and apoptosis in cancer cells.

Derivatives of indole-6-carboxylate designed as EGFR and VEGFR-2 inhibitors were found to be effective cytotoxic agents that arrest cancer cells in the G2/M phase of the cell cycle. nih.govnih.gov This cell cycle arrest is a common mechanism for anticancer agents, as it prevents the proliferation of cancer cells.

Furthermore, these compounds were shown to induce the extrinsic pathway of apoptosis. nih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells, and its induction is a key strategy in cancer therapy. The induction of apoptosis by these derivatives is further supported by the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

Similarly, a quinolone derivative, 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govrsc.orgselenadiazolo [3,4-h]quinoline-7-carboxylate, induced S and G2/M arrest and apoptosis in HeLa cells. nih.gov This compound was also found to elevate the levels of reactive oxygen species (ROS) and activate caspase-3, suggesting that the induced apoptosis occurs through a ROS-mitochondrial/caspase 3-dependent pathway. nih.gov

Another study on an indole ethyl isothiocyanate derivative, 7Me-IEITC, showed that it caused an arrest in cell cycle progression and led to the activation of apoptotic markers caspase-3, -8, and -9 in neuroblastoma cells. nih.gov

The table below summarizes the effects of various indole derivatives on the cell cycle and apoptosis.

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Apoptosis Induction Mechanism |

| Hydrazine-1-carbothioamide and Oxadiazole derivatives | HepG2, HCT-116, A549 | G2/M phase arrest nih.gov | Extrinsic pathway nih.gov |

| 7-ethyl 9-ethyl-6-oxo-6,9-dihydro nih.govnih.govrsc.orgselenadiazolo [3,4-h]quinoline-7-carboxylate | HeLa | S and G2/M arrest nih.gov | ROS-mitochondrial/caspase 3-dependent pathway nih.gov |

| 7-Methyl-indole-3-ethyl isothiocyanate (7Me-IEITC) | Neuroblastoma cell lines | Cell cycle arrest nih.gov | Activation of caspase-3, -8, and -9 nih.gov |

Effects on Protein-Protein Interactions and Gene Expression Profiles

The intricate regulatory networks within biological systems are profoundly influenced by the interactions between proteins and the dynamic expression of genes. This compound and its derivatives have emerged as a significant class of molecules capable of modulating these fundamental processes. Mechanistic studies have begun to unravel how these compounds exert their effects, revealing their potential to disrupt critical protein-protein interactions (PPIs) and alter cellular gene expression profiles, thereby influencing various signaling pathways and cellular functions.

Modulation of Protein-Protein Interactions

Protein-protein interactions are central to virtually all cellular processes. The ability of small molecules to interfere with these interactions offers a powerful strategy for therapeutic intervention. Research into indoline derivatives has identified compounds that can disrupt specific PPIs, leading to significant biological outcomes.

One notable example involves a novel indoline derivative that acts as a ferroptosis inhibitor. Mechanistic investigations revealed that this compound disrupts the interaction between Nuclear Receptor Coactivator 4 (NCOA4) and Ferritin Heavy Chain 1 (FTH1). researchgate.net NCOA4 is a cargo receptor responsible for the selective autophagy of ferritin (ferritinophagy), a process that releases intracellular iron. By binding to NCOA4, the indoline derivative prevents its interaction with FTH1, thereby inhibiting ferritin degradation and reducing the intracellular pool of bioavailable ferrous iron. This disruption of the NCOA4-FTH1 interaction is a key mechanism for blocking ferroptosis, a form of iron-dependent cell death. researchgate.net

While direct studies on this compound are limited, the broader class of indole and indoline derivatives has been extensively studied for its ability to interfere with protein functions, many of which are reliant on PPIs. For instance, many indole-based compounds have been developed as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.comnih.govnih.govnih.govmdpi.com The inhibition of these receptor tyrosine kinases often involves preventing the protein from adopting an active conformation, which is necessary for dimerization and subsequent downstream signaling—a process fundamentally dependent on protein-protein interactions.

Alterations in Gene Expression Profiles

The biological activity of this compound and its derivatives is also intimately linked to their ability to induce widespread changes in gene expression. By modulating the transcription of various genes, these compounds can redirect cellular pathways and influence cell fate.

A global proteomics analysis of Staphylococcus aureus treated with GW5074, a 4-hydroxybenzylidene indolinone compound, provides a compelling example of how indoline derivatives can alter cellular protein and, by extension, gene expression. The study revealed a significant downregulation of enzymes involved in purine (B94841) biosynthesis. nih.gov Additionally, proteins related to amino acid metabolism and peptide transport were also downregulated. nih.gov These changes in protein levels suggest a corresponding alteration in the expression of the genes encoding these proteins.

The following interactive table summarizes the key protein functional groups that were observed to be downregulated in S. aureus following treatment with the indolinone compound GW5074.

| Functional Category | Effect of Treatment | Specific Processes Affected |

| Purine Biosynthesis | Downregulation | Synthesis of purine nucleotides |

| Amino Acid Metabolism | Downregulation | Metabolic pathways of amino acids |

| Peptide Transport | Downregulation | Transport of peptides across the cell membrane |

| Virulence Factors | Downregulation | Expression of hemolysins, lipases, and proteases |

This table is based on proteomic data, which reflects changes in protein levels that are indicative of underlying changes in gene expression.

Furthermore, studies on the parent molecule, indole, have demonstrated its role as a signaling molecule that can influence the expression of a multitude of genes in bacteria. In Vibrio cholerae, indole has been shown to activate genes responsible for the production of vibrio polysaccharide (VPS), which is crucial for biofilm formation. nih.gov Microarray analysis revealed that indole affects the expression of genes involved in various other processes, including motility, resistance to predation by protozoa, iron utilization, and ion transport. nih.gov

In a different context, in vivo studies of indole metabolism have shown that it can modulate the gene expression of host enzymes. Oral administration of indole to mice led to significant changes in the expression of liver cytochrome P450 (CYP) enzymes. Specifically, the expression of Cyp1a2 and Cyp2a5 was significantly increased. mdpi.com

The following interactive table details the observed changes in the expression of specific genes in response to indole and its derivatives in different biological systems.

| Organism/System | Compound | Gene/Protein Affected | Observed Effect | Biological Implication | Reference |

| Staphylococcus aureus | GW5074 (an indolinone) | Enzymes in purine biosynthesis | Downregulation | Inhibition of bacterial growth | nih.gov |

| Staphylococcus aureus | GW5074 (an indolinone) | AgrC, AgrA (quorum sensing) | Downregulation | Attenuation of virulence | nih.gov |

| Vibrio cholerae | Indole | vps genes | Activation | Promotion of biofilm formation | nih.gov |

| Mouse Liver | Indole | Cyp1a2, Cyp2a5 | Upregulation | Altered xenobiotic metabolism | mdpi.com |

These findings underscore the capacity of the indoline scaffold to serve as a platform for developing molecules that can specifically modulate protein-protein interactions and orchestrate significant shifts in gene expression profiles. While more research is needed to delineate the precise mechanisms of this compound, the existing body of work on related compounds provides a strong foundation for understanding its potential biological activities at the molecular level.

Structure Activity Relationship Sar Studies of Ethyl Indoline 6 Carboxylate Derivatives

Positional Scanning and Substituent Effects on Biological Activity

SAR studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For the ethyl indoline-6-carboxylate core, this involves systematically modifying different parts of the molecule to understand how these changes affect its interaction with a biological target.

Influence of Substituents at the Indoline (B122111) Nitrogen Atom (N-1)

The nitrogen atom at position 1 of the indoline ring is a common site for chemical modification. In many heterocyclic compounds, substitution at this position can significantly influence properties such as lipophilicity, metabolic stability, and receptor binding. For instance, in related indole-6-carboxylate derivatives, methylation of the indole (B1671886) nitrogen has been a key step in the synthesis of precursors for potential anticancer agents that target receptor tyrosine kinases. nih.gov Generally, the introduction of small alkyl or acyl groups can modulate the electronic properties of the ring and provide additional interaction points with a target protein. However, the introduction of bulky substituents may lead to a decrease in activity due to steric hindrance.

Impact of Modifications at the C-2 and C-3 Positions of the Pyrrolidine Ring

The C-2 and C-3 positions of the indoline's pyrrolidine ring offer opportunities for introducing structural diversity. The stereochemistry at these positions can be critical for biological activity. The oxidative activation of the C2-C3 π bond in corresponding indole structures is a known strategy to produce various oxygen-containing indolines, which are prevalent in biologically active natural products. rsc.org This suggests that modifications at these positions in the indoline-6-carboxylate scaffold could lead to compounds with novel biological profiles. The introduction of substituents can alter the conformation of the five-membered ring, which may be crucial for fitting into a specific binding pocket.

Role of Substituents on the Benzene (B151609) Moiety (C-4, C-5, C-7)

Substitution on the benzene portion of the indoline ring at positions C-4, C-5, and C-7 can fine-tune the electronic and steric properties of the molecule. For example, studies on tricyclic indoline derivatives have shown that the position and nature of halogen substituents on the aromatic ring are critical for their activity as resistance-modifying agents. acs.org Specifically, a bromine atom at the 5-position was found to be optimal for activity, and moving it to other positions significantly reduced its effect. acs.org Furthermore, the introduction of substituents at the C-7 position of ethyl indole-2-carboxylate derivatives has been explored in the synthesis of analogues of potent antitumor antibiotics. nih.gov These findings suggest that systematic exploration of substituents such as halogens, alkyl, and alkoxy groups at these positions on the this compound core could yield compounds with enhanced potency and selectivity.

Importance of the Ester Group at C-6 for Modulating Activity

The ethyl ester group at the C-6 position is a key feature of the molecule and a potential handle for modulating its pharmacokinetic and pharmacodynamic properties. The ester can act as a hydrogen bond acceptor and its size and lipophilicity can be altered by changing the alcohol moiety (e.g., from ethyl to methyl or other alkyl groups). In studies on related indole-6-carboxylic acid derivatives, this position has been used as an anchor point for the introduction of other functional groups, such as hydrazones and oxadiazoles, to target kinases. researchgate.net The conversion of the ester to an amide or other bioisosteres is a common strategy in drug design to improve stability and binding interactions.

Interactive Table: Hypothetical Substituent Effects on Biological Activity

Since specific data for this compound is limited, the following interactive table illustrates a hypothetical SAR based on general principles and findings from related structures. Users can select different substituents to see the potential impact on biological activity.

| Position | Substituent | Predicted Effect on Activity | Rationale |

| N-1 | H | Baseline | Unsubstituted nitrogen may act as a hydrogen bond donor. |

| Methyl | May Increase or Decrease | Small alkyl groups can enhance lipophilicity and binding. | |

| Acetyl | May Increase or Decrease | Acyl groups can alter electronic properties and act as hydrogen bond acceptors. | |

| C-5 | H | Baseline | Unsubstituted position. |

| Bromo | Potentially Increases | Halogens can form halogen bonds and increase potency. | |

| Methoxy | Potentially Increases | Can act as a hydrogen bond acceptor and influence conformation. | |

| C-6 | Ethyl Ester | Baseline | The ester group can be a key interaction point. |

| Methyl Ester | May Modulate | A smaller ester may alter binding affinity and solubility. | |

| Carboxylic Acid | Likely to Change | Increased polarity will significantly affect cell permeability and solubility. |

Pharmacophore Mapping and Lead Optimization Strategies

Pharmacophore mapping and Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to understand the key chemical features required for biological activity and to predict the activity of new compounds.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

QSAR models for various series of indole derivatives have been developed to correlate their chemical structures with their biological activities, such as antifungal or enzyme inhibitory effects. ijpsi.orgnih.gov These models use molecular descriptors to quantify physicochemical properties of the molecules and establish a mathematical relationship with their biological response. For a series of this compound derivatives, a QSAR study would involve synthesizing a library of compounds with diverse substituents at the key positions (N-1, C-2, C-3, C-4, C-5, and C-7) and evaluating their biological activity. The resulting data would then be used to build a predictive model to guide the design of more potent and selective compounds. While specific QSAR models for this compound are not readily found, the methodologies are well-established and could be applied to this scaffold to accelerate the drug discovery process.

Strategies for Improving Pharmacological Profiles

Improving the pharmacological profile of this compound derivatives involves optimizing their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they can reach their biological target in sufficient concentrations and exert a therapeutic effect. Key strategies focus on modifying physicochemical properties like lipophilicity and solubility, and utilizing computational tools to predict drug-likeness.

One critical aspect is modulating lipophilicity, which influences a compound's ability to cross biological membranes, including the blood-brain barrier (BBB) and the cell walls of pathogens. In the design of indole-2-carboxamide analogues as potential antitubercular agents, researchers predicted in silico that the designed compounds could cross the BBB. rsc.org The study also highlighted that lipophilicity (expressed as ClogP) was a key factor for activity, likely facilitating diffusion through the lipid-rich outer layer of Mycobacterium tuberculosis. rsc.org This suggests that tuning lipophilicity by adding or modifying substituents on the indole ring is a deliberate strategy to enhance drug delivery to specific compartments.

The use of computational, or in silico, methods is a foundational strategy in modern drug design for predicting and refining ADME properties early in the discovery process. For a series of novel spirooxindole-pyrrolines, researchers performed an in silico ADME analysis to evaluate properties such as aqueous solubility. mdpi.com By predicting these parameters before extensive synthesis, researchers can prioritize analogues that are more likely to have favorable pharmacological profiles, saving time and resources. This predictive approach allows for the early identification of potential liabilities, such as poor solubility or membrane permeability, which can then be addressed through chemical modification.

Advanced Research Applications of Ethyl Indoline 6 Carboxylate in Medicinal Chemistry and Beyond

Applications in Therapeutic Agent Development

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, and ethyl indoline-6-carboxylate provides a key starting point for chemical elaboration. Researchers utilize its reactive sites—the ester group, the aromatic ring, and the nitrogen atom—to construct libraries of novel compounds for biological screening.

Research on Anti-inflammatory Agents (e.g., Cyclooxygenase Enzyme Inhibitors)

The indole (B1671886) and indoline cores are features of several known anti-inflammatory drugs, including those that function by inhibiting cyclooxygenase (COX) enzymes. researchgate.netnih.gov The development of novel indoline derivatives is an active area of research aimed at discovering agents with improved potency and selectivity, potentially reducing the side effects associated with non-selective COX inhibitors. researchgate.netcore.ac.ukresearchgate.net For instance, studies on various indoline derivatives have demonstrated potent inhibition of protein denaturation, an indicator of anti-inflammatory activity. core.ac.uk Other research has focused on creating dual inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) from indoline-based compounds, which showed significant anti-inflammatory effects in preclinical models. acs.org While the indoline framework is clearly of high value in this field, specific studies detailing the direct use of this compound as a precursor for COX inhibitors or other anti-inflammatory agents are not extensively documented in the current body of scientific literature.

Development of Anticancer Agents (e.g., Receptor Tyrosine Kinase Inhibitors, HIV-1 Integrase Inhibitors, IDO1/TDO Dual Inhibitors)

The indole nucleus is a cornerstone in the design of various anticancer agents. nih.govmdpi.comsci-hub.se this compound serves as a valuable starting material for compounds targeting cancer-related enzymes.

Receptor Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), are crucial targets in oncology because their dysregulation can drive tumor growth and angiogenesis. researchgate.net Research has demonstrated that the indole-6-carboxylate ester scaffold is a viable starting point for the synthesis of potent RTK inhibitors. nih.govtandfonline.comnih.gov

In one significant study, researchers synthesized two series of novel compounds derived from methyl-1H-indole-6-carboxylate, a closely related analogue of the ethyl ester. nih.gov One series, featuring a hydrazine-1-carbothioamide moiety, was designed to target EGFR, while a second series with an oxadiazole core was aimed at VEGFR-2. nih.gov Compound 4a from the first series and compound 6c from the second series emerged as the most potent cytotoxic agents. nih.govtandfonline.com Compound 4a exhibited the highest inhibitory activity against the EGFR enzyme, while compound 6c was the most effective inhibitor of the VEGFR-2 enzyme. nih.gov Both compounds were found to induce cancer cell death by arresting the cell cycle and activating the extrinsic apoptosis pathway. nih.govnih.gov

The detailed findings from this research highlight the potential of the indole-6-carboxylate scaffold in developing targeted anticancer therapies. The inhibitory concentrations (IC₅₀) against various cancer cell lines and the target enzymes are summarized below.

| Compound | Target Kinase | HepG2 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) | A549 IC₅₀ (μM) | Enzyme IC₅₀ (μM) |

|---|---|---|---|---|---|

| 4a | EGFR | 1.53 | 1.25 | 1.12 | 0.09 |

| 6c | VEGFR-2 | 1.44 | 1.31 | 1.24 | 0.11 |

| Erlotinib (Reference) | EGFR | 2.01 | 1.98 | 1.89 | 0.07 |

| Sorafenib (Reference) | VEGFR-2 | 1.88 | 1.73 | 1.65 | 0.09 |

Data sourced from Allawi et al., 2024. nih.gov

HIV-1 Integrase Inhibitors and IDO1/TDO Dual Inhibitors

While the indole scaffold is central to the development of inhibitors for other cancer-related targets, such as HIV-1 integrase and the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), the specific use of the indole-6-carboxylate isomer is less common. nih.gov Published research in these areas predominantly features derivatives of indole-2-carboxylic acid. sci-hub.se Consequently, direct applications of this compound in the synthesis of these particular inhibitors are not well-established in the literature.

Studies on Neuroprotective Agents and Neurodegenerative Disease Targets

Indole-based compounds are actively being investigated for their potential to treat neurodegenerative disorders like Alzheimer's disease. nih.gov Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and metal-chelating properties, as well as the ability to inhibit the aggregation of proteins like amyloid-beta. nih.gov Synthetic strategies often begin with various indole carboxylate isomers to develop multifunctional agents. nih.gov However, research specifically employing this compound as the foundational molecule for creating neuroprotective agents is not prominently featured in existing scientific reports.

Exploration of Antimicrobial and Antiviral Properties

The indole nucleus is a key component of many natural and synthetic compounds with a broad spectrum of antimicrobial and antiviral activities. fabad.org.trmdpi.com For example, certain derivatives of ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate have shown promise as inhibitors of the influenza virus. researchgate.net Other research has focused on indole-based thiosemicarbazides and thiazolidinones as potential antiviral agents against viruses such as Coxsackie B4. nih.gov Despite the proven value of the indole scaffold in this domain, studies that specifically use this compound as the chemical starting point for new antimicrobial or antiviral drugs are not widely available.

Non-Biological Research Applications

Beyond its role in medicinal chemistry, this compound serves as an intermediate in broader organic synthesis. The indole moiety is a versatile scaffold for constructing complex molecular architectures. researchgate.netorganic-chemistry.org this compound provides a functionalized core that can be used to build larger, polycyclic systems or to introduce the indoline group into advanced materials. It is also commercially available as a "protein degrader building block," suggesting its utility in the synthesis of molecules like proteolysis-targeting chimeras (PROTACs), which are used as chemical tools to study protein function by inducing targeted protein degradation. However, specific, published non-biological research applications that extensively utilize this compound as a key component are limited.

Development of Electrochromic Devices using Poly(indoline-6-carboxylate) Films

Electrochromic devices (ECDs) are materials that can change their optical properties, such as color and transparency, when a voltage is applied. This technology is crucial for applications like smart windows, anti-glare mirrors, and electronic displays. Polymers derived from indole structures, closely related to indoline, have shown significant promise in this field.

Research has focused on the electrochemical polymerization of indole-6-carboxylic acid, a related monomer, to create poly(indole-6-carboxylic acid) (PInc) films. mdpi.comacs.org These polymer films serve as the active electrochromic layer in ECDs. The performance of these devices is often enhanced by creating copolymers or nanocomposites.

For instance, a copolymer of indole-6-carboxylic acid and 2,2′-bithiophene has been electrodeposited onto electrode surfaces. mdpi.com This copolymer film, acting as the anodic layer, demonstrates distinct color changes from light yellow in its neutral state to yellowish-green and bluish-grey in intermediate and oxidized states, respectively. mdpi.comresearchgate.net The performance of an ECD is quantified by its optical contrast (ΔT), which is the maximum change in transmittance, and its coloration efficiency (η), which measures the change in optical density per unit of charge injected. An ECD fabricated with this copolymer as the anode and a poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT-PSS) layer as the cathode showed a high optical contrast of 31% at a wavelength of 650 nm. mdpi.com

Another approach involves creating nanocomposites to improve performance. A difunctional porous network of poly(indole-6-carboxylic acid) (PICA) combined with titanium dioxide (TiO₂) nanorods has been developed. acs.org This nanocomposite not only exhibits excellent electrochromic properties but also functions as a supercapacitor. The material can be reversibly switched between yellow, green, and brown states and demonstrates a high coloration efficiency of 124 cm² C⁻¹. acs.org An asymmetric electrochromic-supercapacitor device constructed with this PICA/TiO₂ nanocomposite as the anode could be switched from light green to dark blue. acs.org

The following table summarizes the key electrochromic properties of devices using polymers derived from indole-6-carboxylic acid.

| Anodic Film | Cathodic Layer | Max. Optical Contrast (ΔT) | Wavelength (nm) | Coloration Efficiency (η) (cm² C⁻¹) | Color States |

| P(Inc-co-bT) | PEDOT-PSS | 31% mdpi.com | 650 mdpi.com | Not specified for device | Light yellow to Indigo (B80030) mdpi.com |

| PInc | PEDOT-PSS | Not specified | 650 mdpi.com | 416.7 mdpi.com | Light orange to Dark blue mdpi.com |

| PICA/TiO₂ | PEDOT | Not specified | Not specified | 124 acs.org | Yellow, Green, Brown (film); Light green to Dark blue (device) acs.org |

Table 1: Electrochromic properties of devices based on poly(indole-6-carboxylic acid) and its composites.

These studies highlight the potential of polymers derived from the indole-6-carboxylate structure as robust materials for high-contrast and efficient electrochromic devices.

Investigation of Nonlinear Optical (NLO) Properties for Materials Science

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is fundamental to a range of photonic technologies, including frequency conversion, optical switching, and data storage. Organic molecules with specific structural features, such as a donor-π-acceptor (D-π-A) arrangement, are known to possess significant NLO properties. The indoline moiety can act as a potent electron donor in such systems.